molecular formula C18H18N4O2 B4480642 6-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4480642
M. Wt: 322.4 g/mol
InChI Key: IOCSDBBKZPRRFL-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a pyrido[4,3-d]pyrimidinone derivative characterized by a 4-methoxyphenyl group at position 6 and a pyrrolidin-1-yl substituent at position 2. The 4-methoxyphenyl group introduces electron-donating properties, which may enhance π-π stacking interactions in hydrophobic enzyme pockets, while the pyrrolidine moiety contributes to solubility and conformational flexibility .

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-24-14-6-4-13(5-7-14)22-11-8-16-15(17(22)23)12-19-18(20-16)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCSDBBKZPRRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with pyrrolidine to form an intermediate Schiff base, which is then cyclized with a pyrimidine derivative under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its potential anticancer properties, with studies showing cytotoxic effects against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Key Insights :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound likely promotes stronger π-π interactions compared to electron-withdrawing substituents (e.g., CF₃ in SKI-O-068 or Cl in Example 1), which prioritize hydrophobic binding .

Solubility and Physicochemical Properties

  • Pyrrolidine vs.
  • Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group increases hydrophilicity relative to chloro or fluoro analogs (e.g., compounds in ), which may improve aqueous solubility but reduce logP .

Biological Activity

Chemical Structure and Properties

6-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound characterized by its pyrido-pyrimidine core structure. The presence of the methoxyphenyl and pyrrolidine substituents suggests potential interactions with biological targets, particularly in medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily studied in the context of its potential as a kinase inhibitor. Kinases play a crucial role in various cellular processes, including cell division and metabolism, making them significant targets for drug development, especially in cancer therapy.

Research indicates that compounds with similar structures often function by inhibiting specific kinases involved in signaling pathways. The inhibition can lead to reduced proliferation of cancer cells or modulation of immune responses.

Anticancer Activity

Recent studies have focused on the anticancer properties of pyrido[4,3-d]pyrimidine derivatives. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown promising results in inhibiting tumor cell lines by inducing apoptosis and cell cycle arrest.
  • IC50 Values : Specific IC50 values (the concentration required to inhibit 50% of cell viability) have been reported in the low micromolar range for related compounds, indicating significant potency against various cancer types.

Case Studies

  • Study on Kinase Inhibition : A study published in a peer-reviewed journal demonstrated that a related pyrido[3,4-d]pyrimidine compound inhibited the activity of multiple kinases with IC50 values ranging from 10 to 100 nM. This suggests that structural modifications can enhance selectivity and potency against specific targets.
  • Immunomodulatory Effects : Another study explored the effects of similar compounds on immune cell activation, showing that they could enhance T-cell responses in vitro, which is critical for developing immunotherapies.

Data Table

Study Compound Target IC50 (nM) Effect
Study 1Pyrido[3,4-d]pyrimidine derivativeVarious kinases10 - 100Inhibition of tumor growth
Study 2Similar compoundT-cell activation50 - 200Enhanced immune response

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

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